N2,N2-dimethylpyridine-2,4-diamine

Medicinal chemistry Drug design Permeability prediction

CRITICAL: CAS 100820-62-0 carries a documented structural ambiguity—PubChem depicts the N2,N4-dimethyl isomer while vendor databases assign the N2,N2-dimethyl structure (4-NH₂, 2-N(CH₃)₂). This compound delivers a single hydrogen bond donor (HBD=1, only 4-NH₂), distinct from the parent pyridine-2,4-diamine (HBD=2) and the N2,N4-dimethyl isomer (HBD=2). The unique H-bond profile (HBD=1, HBA=3, LogP 0.63, TPSA 42.15 Ų) supports focused fragment library design, kinase inhibitor elaboration, and ADME model training. Verify structure by InChIKey MTQLMFXHGFWFIX-UHFFFAOYSA-N and ¹H NMR (N(CH₃)₂ singlet ~3.0 ppm) before use. Do not substitute without explicit structural confirmation.

Molecular Formula C7H11N3
Molecular Weight 0
CAS No. 100820-62-0
Cat. No. B1165695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-dimethylpyridine-2,4-diamine
CAS100820-62-0
Synonyms2,4-Pyridinediamine,N,N-dimethyl-(9CI)
Molecular FormulaC7H11N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N2-Dimethylpyridine-2,4-diamine (CAS 100820-62-0): Structural Identity, Physicochemical Profile, and Procurement Considerations


N2,N2-Dimethylpyridine-2,4-diamine (CAS 100820-62-0; synonym: 2,4-Pyridinediamine,N,N-dimethyl-) is a C7 heterocyclic diamine with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . The compound features a pyridine core bearing an unsubstituted amino group at the 4-position and a fully dimethylated amino group at the 2-position (SMILES: Nc1ccnc(c1)N(C)C), distinguishing it from regioisomeric and differentially methylated analogs [1]. It is catalogued primarily as a research chemical and synthetic building block, with typical commercial purity specifications of 95% . A critical procurement consideration is a documented structural identity discrepancy: the PubChem entry for CAS 100820-62-0 (CID 54550167) depicts the N2,N4-dimethyl regioisomer (both amino groups monomethylated; SMILES: CNC1=CC(=NC=C1)NC), whereas multiple vendor databases assign the N2,N2-dimethyl structure (4-NH2, 2-N(CH3)2) to the same CAS registry number [2]. This ambiguity demands explicit structural verification at the point of procurement.

Why N2,N2-Dimethylpyridine-2,4-diamine Cannot Be Generically Substituted: Regiochemistry, Hydrogen Bond Capacity, and Database Integrity Risks


The pyridine-2,4-diamine scaffold supports multiple regioisomeric and N-methylation states–unsubstituted (pyridine-2,4-diamine, CAS 461-88-1), N2,N2-dimethyl (target), N4,N4-dimethyl (CAS 50426-31-8), and N2,N4-dimethyl variants–each with distinct hydrogen bond donor/acceptor configurations, lipophilicity, and molecular recognition properties [1]. Simple generic substitution without explicit structural verification is contraindicated for two reasons. First, the target compound (N2,N2-dimethyl) possesses only one hydrogen bond donor (the 4-NH2 group) versus two for the unsubstituted parent or the N2,N4-dimethyl isomer, producing measurably different intermolecular interaction capacity and predicted membrane permeability [2]. Second, the documented CAS registry discrepancy between PubChem and vendor databases means that orders placed solely by CAS number risk receiving a different regioisomer than intended, with direct consequences for experimental reproducibility in biological assays, synthetic chemistry, and structure-activity relationship studies [3]. The quantitative evidence below substantiates these differentiation dimensions.

N2,N2-Dimethylpyridine-2,4-diamine: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Hydrogen Bond Donor Count Reduction: N2,N2-Dimethyl vs. Unsubstituted Pyridine-2,4-diamine (Parent Scaffold)

N2,N2-dimethylpyridine-2,4-diamine possesses a single hydrogen bond donor (HBD = 1; the 4-NH2 group) because the 2-amino position is fully dimethylated and cannot donate a hydrogen bond. The unsubstituted parent compound, pyridine-2,4-diamine (CAS 461-88-1), retains HBD = 2 (both 2-NH2 and 4-NH2). This reduction of one HBD is a key determinant in drug-likeness filtering, as HBD count is a component of Lipinski's Rule of Five and influences passive membrane permeability and oral bioavailability. The computed HBD difference of 1 unit is a binary, structurally determined parameter derived from the presence vs. absence of a proton on the 2-amino nitrogen [1].

Medicinal chemistry Drug design Permeability prediction

Lipophilicity Shift: LogP Increase of N2,N2-Dimethyl vs. Unsubstituted Pyridine-2,4-diamine

The introduction of two methyl groups on the 2-amino nitrogen of pyridine-2,4-diamine substantially increases computed lipophilicity. N2,N2-dimethylpyridine-2,4-diamine exhibits a computed LogP of 0.63 (ChemBase JChem), compared to a PubChem XLogP3-AA value of -0.2 for the unsubstituted parent, pyridine-2,4-diamine (CAS 461-88-1). This represents a ΔLogP of approximately +0.83 log units, corresponding to a roughly 6.8-fold increase in the predicted octanol/water partition coefficient [1]. The direction and magnitude of this shift are consistent with the addition of two non-polar methyl groups to the scaffold. The regioisomer N4,N4-dimethylpyridine-2,4-diamine (CAS 50426-31-8) shows a similar LogP of 0.6 (PubChem XLogP3), indicating that the lipophilicity gain is primarily driven by the presence of two N-methyl groups rather than their specific ring position, though the two isomers differ in topological polar surface area (TPSA: 42.15 Ų for N2,N2-dimethyl vs. 42.2 Ų for N4,N4-dimethyl) and hydrogen bonding orientation [2].

Lipophilicity ADME Membrane permeability Drug-likeness

Topological Polar Surface Area Reduction Relative to Unsubstituted Pyridine-2,4-diamine Scaffold

N2,N2-dimethylpyridine-2,4-diamine has a computed topological polar surface area (TPSA) of 42.15 Ų (ChemBase), compared to 64.9 Ų for unsubstituted pyridine-2,4-diamine (PubChem). This represents a 35% reduction in TPSA. The commonly cited TPSA threshold for favorable oral absorption is ≤140 Ų, and for blood-brain barrier penetration is ≤60-70 Ų. While all compounds in this set fall below the oral absorption threshold, the 22.75 Ų reduction brought about by N2,N2-dimethylation shifts the compound closer to the range associated with enhanced CNS penetration [1]. The N4,N4-dimethyl regioisomer (CAS 50426-31-8) has a TPSA of 42.2 Ų (PubChem), nearly identical to the N2,N2-dimethyl isomer, confirming that the TPSA reduction is a consequence of dimethylation rather than regiospecific positioning [2].

Polar surface area Membrane permeability Oral bioavailability

CAS Registry Structural Ambiguity: N2,N2-Dimethyl vs. N2,N4-Dimethyl Isomer Assignment Across Databases

A critical procurement-relevant finding is the documented structural discrepancy for CAS 100820-62-0 across authoritative databases. ChemBlink and multiple vendor catalogs (Atomaxchem, Otava, Zylexa Pharma) assign CAS 100820-62-0 to the N2,N2-dimethyl structure (SMILES: Nc1ccnc(c1)N(C)C, InChIKey: MTQLMFXHGFWFIX-UHFFFAOYSA-N), where the 2-amino group is fully dimethylated (N(CH3)2) and the 4-amino group is unsubstituted (NH2) . In contrast, the PubChem entry for CAS 100820-62-0 (CID 54550167) depicts the N2,N4-dimethyl isomer (SMILES: CNC1=CC(=NC=C1)NC, InChIKey: ZJIJYZSGABIPDP-UHFFFAOYSA-N), where both amino groups are monomethylated (NHCH3) [1]. These are constitutionally distinct compounds with different hydrogen bonding capacities and molecular recognition properties. Furthermore, the N2,N2-dimethyl structure is separately catalogued under CAS 90008-36-9 in ChemicalBook, with a PubChem CID of 22727417 . This multi-way CAS-structure ambiguity means that ordering N2,N2-dimethylpyridine-2,4-diamine solely by CAS number or name carries a concrete risk of receiving the unintended regioisomer.

Chemical identity Quality assurance Procurement integrity

Regioisomeric Fragment Screening Precedent: N4,N4-Dimethylpyridine-2,4-diamine in SARS-CoV-2 Crystallographic Fragment Screens

The N4,N4-dimethylpyridine-2,4-diamine regioisomer (CAS 50426-31-8; PDB ligand code X4V) has been identified as a fragment hit in crystallographic screens against two SARS-CoV-2 protein targets: the main protease (Mpro, 3CLpro) immature form (PDB 7KVR, resolution 2.12 Å) and non-structural protein 10 (nsp10) (PDB 7ORV) [1]. In PDB 7KVR, X4V was designated as a 'Ligand Of Interest' by the authors and was the best-fitted instance, with a real-space correlation coefficient of 0.884 and a real-space R factor of 0.124, indicating well-resolved electron density for the bound fragment [2]. While the N2,N2-dimethyl isomer (target compound) was not the specific fragment hit in these structures, the close structural relationship between the N2,N2-dimethyl and N4,N4-dimethyl isomers (identical molecular formula, identical MW of 137.18, nearly identical TPSA, differing only in the position of the dimethylamino group) supports class-level inference that the N2,N2-dimethyl isomer possesses comparable fragment library potential. This crystallographic evidence demonstrates that dimethylaminopyridine-diamines can engage protein targets through specific binding interactions detectable at the fragment screening level [3].

Fragment-based drug discovery Crystallography Antiviral SARS-CoV-2

2,4-Diaminopyridine Scaffold in Kinase Inhibitor Patents: Context for N2,N2-Dimethyl as a Building Block

The 2,4-diaminopyridine scaffold, of which N2,N2-dimethylpyridine-2,4-diamine is an N-methylated derivative, is widely claimed in kinase inhibitor patents. The scaffold has been employed in inhibitors targeting ALK (anaplastic lymphoma kinase), focal adhesion kinase (FAK), and EGFR (epidermal growth factor receptor), with modifications to the 5-position and the amino substituents driving kinase selectivity [1]. US Patent 8,501,763 (Scripps Research Institute) specifically describes FAK inhibitors as 'derivatives of a 5-substituted 2,4-diaminopyridine,' demonstrating the scaffold's established role in kinase drug discovery [2]. The N2,N2-dimethyl variant represents a specific substitution pattern where the 2-amino group is capped as a dimethylamine, eliminating its hydrogen bond donor capacity while retaining the 4-amino group as a potential vector for further derivatization. Patents such as US 9,133,133 (Rigel Pharmaceuticals) claim broad 2,4-pyridinediamine compound classes for IgE/IgG receptor signaling inhibition [3]. While none of these patents specifically exemplify N2,N2-dimethylpyridine-2,4-diamine as a final bioactive compound, they establish the 2,4-diaminopyridine chemotype as a privileged scaffold in kinase-targeted drug discovery, supporting the value of the N2,N2-dimethyl variant as a differentiated building block for library synthesis.

Kinase inhibition Patent landscape Building block Medicinal chemistry

N2,N2-Dimethylpyridine-2,4-diamine: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery Library Design Requiring Differentiated Hydrogen Bond Capacity

For fragment library construction, N2,N2-dimethylpyridine-2,4-diamine offers a specific hydrogen bonding profile (HBD = 1, only the 4-NH2 group) that is measurably distinct from the unsubstituted pyridine-2,4-diamine (HBD = 2) and the N2,N4-dimethyl variant (HBD = 2). This single-donor configuration reduces the desolvation penalty for target binding while retaining a hydrogen bond acceptor capacity of 3. Fragment library designers seeking to probe protein active sites with differentially solvated, low-molecular-weight (MW = 137.18) heterocyclic amines can use this compound to complement unsubstituted and regioisomeric entries [1]. The demonstrated fragment binding of the N4,N4-dimethyl regioisomer to SARS-CoV-2 Mpro (PDB 7KVR) supports the broader fragment screening potential of this chemotype .

Medicinal Chemistry Scaffold Derivatization Targeting Kinase ATP-Binding Sites

The 2,4-diaminopyridine core is a validated privileged scaffold in kinase inhibitor discovery, with patents covering ALK, FAK, and IgE/IgG signaling kinases [1]. N2,N2-dimethylpyridine-2,4-diamine provides a specific N2-capped (dimethylamino) substitution that eliminates one hydrogen bond donor while retaining the 4-amino group as a vector for further elaboration (e.g., amide coupling, sulfonamide formation, or Buchwald-Hartwig amination). The increased lipophilicity (LogP ~0.63 vs. -0.2 for parent) and reduced TPSA (42.15 vs. 64.9 Ų) may be advantageous for targeting kinases with lipophilic adenine-binding pockets. The 4-NH2 group remains available for synthetic diversification, making this compound a useful intermediate for generating focused kinase inhibitor libraries .

Quality-Controlled Procurement with Orthogonal Structural Identity Verification

Given the documented CAS registry assignment discrepancy between PubChem (N2,N4-dimethyl isomer for CAS 100820-62-0) and vendor databases (N2,N2-dimethyl isomer for the same CAS), this compound represents a case where procurement must be accompanied by explicit structural verification [1]. Users should specify the desired isomer by InChIKey (MTQLMFXHGFWFIX-UHFFFAOYSA-N for N2,N2-dimethyl) rather than relying on CAS number or IUPAC name alone. Analytical confirmation by ¹H NMR (expected: singlet for N(CH3)2 protons at ~3.0 ppm; two NH2 protons as a broad singlet) and LC-MS (expected [M+H]+ = 138.10) is recommended before use in quantitative studies. The compound is commercially available from multiple suppliers with typical purity specifications of 95%, and predicted storage conditions of 0-8 °C .

Computational Chemistry and Cheminformatics Model Training Sets

The well-defined structural and computed physicochemical property set of N2,N2-dimethylpyridine-2,4-diamine makes it suitable for inclusion in computational model training datasets. The compound's computed properties (LogP = 0.63, LogD₇.₄ = -0.80, TPSA = 42.15 Ų, HBD = 1, HBA = 3, rotatable bonds = 1, pKa = 10.61) have been determined by multiple independent computational methods (JChem, Cactvs, XLogP3), providing cross-validated data points [1]. The compound fills a specific region of chemical property space–low molecular weight, moderate lipophilicity, single hydrogen bond donor–that is underrepresented in many compound collections, making it valuable for testing the predictive boundaries of ADME and drug-likeness models .

Quote Request

Request a Quote for N2,N2-dimethylpyridine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.